1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C12H13N3O5S This compound is notable for its unique structure, which includes a benzoxadiazole ring fused with a sulfonyl group and a piperidine ring attached to a carboxylic acid group
Preparation Methods
The synthesis of 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the benzoxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonyl group is then introduced via sulfonation reactions, followed by the attachment of the piperidine ring through nucleophilic substitution. Finally, the carboxylic acid group is introduced through carboxylation reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential as a fluorescent probe due to the benzoxadiazole moiety, which exhibits fluorescence properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with various proteins and enzymes, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its overall biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:
1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)pyrrolidine-4-carboxylic acid: Contains a pyrrolidine ring instead of a piperidine ring, which can influence its biological activity and binding properties.
1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)morpholine-4-carboxylic acid: Features a morpholine ring, potentially altering its chemical stability and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c16-12(17)8-4-6-15(7-5-8)21(18,19)10-3-1-2-9-11(10)14-20-13-9/h1-3,8H,4-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSKNNBTAUKETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC3=NON=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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